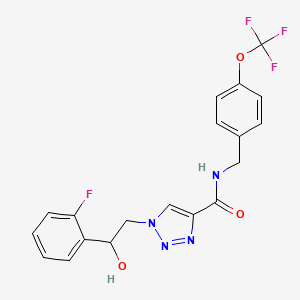

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1H-1,2,3-triazole core substituted at position 4 with a carboxamide group. The carboxamide nitrogen is linked to a 4-(trifluoromethoxy)benzyl group, while the triazole’s N1 position is substituted with a 2-(2-fluorophenyl)-2-hydroxyethyl moiety. The trifluoromethoxy (OCF₃) group enhances lipophilicity and metabolic stability, while the fluorophenyl and hydroxyethyl groups contribute to steric and electronic modulation .

Propriétés

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N4O3/c20-15-4-2-1-3-14(15)17(28)11-27-10-16(25-26-27)18(29)24-9-12-5-7-13(8-6-12)30-19(21,22)23/h1-8,10,17,28H,9,11H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXMFGARJLIIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C_{16}H_{15}F_{3}N_{4}O_{3}

- Molecular Weight : 374.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant effects against different cell lines and biological targets.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties , particularly against several human cancer cell lines. In vitro studies demonstrated that it has a notable inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.5 |

| MCF-7 (Breast) | 12.3 |

| A549 (Lung) | 18.7 |

These results suggest that the triazole ring contributes significantly to the compound's potency against cancer cells, as seen in similar compounds where the triazole moiety enhances biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It showed activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 8 µg/mL |

These findings indicate potential applications in treating infections caused by resistant organisms .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may interfere with:

- Kinase Activity : The compound potentially inhibits kinases involved in signaling pathways that promote cancer cell growth.

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of triazoles, including our compound of interest. The study reported that modifications to the triazole ring could enhance selectivity and potency against specific cancer types .

Another research effort focused on the structure-activity relationship (SAR) of triazole-containing compounds indicated that substituents on the benzyl group significantly influence biological activity. The trifluoromethoxy group was found to enhance lipophilicity and cellular uptake, contributing to improved efficacy .

Comparaison Avec Des Composés Similaires

1-(2-Hydroxy-2-(Thiophen-2-yl)ethyl)-N-(2-(Trifluoromethoxy)phenyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Shares the 1H-1,2,3-triazole-4-carboxamide scaffold but differs in substituents:

- Triazole substituent : 2-hydroxy-2-(thiophen-2-yl)ethyl (vs. 2-(2-fluorophenyl)-2-hydroxyethyl).

- Carboxamide group : Attached to an ortho-trifluoromethoxyphenyl (vs. para-trifluoromethoxybenzyl).

- Ortho-substituted trifluoromethoxy may increase steric hindrance, reducing receptor affinity compared to the para-substituted analogue .

N-(2,3-Dimethylphenyl)-1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-Triazole-3-Carboxamide

- Structure :

- Triazole type : 1,2,4-Triazole (vs. 1,2,3-triazole).

- Substituents : Difluoromethoxy (OCF₂H) at para-position and dimethylphenyl on carboxamide.

- Impact: 1,2,4-Triazole exhibits distinct electronic properties due to nitrogen positioning, influencing hydrogen-bonding and π-π stacking.

Functional Group Variations

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones

- Structure : 1,2,4-Triazole-thiones with sulfonyl and difluorophenyl groups.

- Key Differences :

S-Alkylated 1,2,4-Triazoles

- Structure: S-alkylated derivatives with halogenated acetophenones.

- Impact: Alkylation at sulfur (vs. Halogenated aryl groups (e.g., 4′-fluoroacetophenone) mimic fluorine’s steric effects but lack hydroxyethyl flexibility .

Spectroscopic Characterization

- IR Spectroscopy :

- NMR :

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.